(R)-2-(morpholin-3-yl)ethanol

chiral building block enantiomeric purity asymmetric synthesis

(R)-2-(morpholin-3-yl)ethanol is a chiral secondary morpholine derivative in which a hydroxyethyl substituent occupies the 3‑position of the saturated 1,4‑oxazine ring. The molecule possesses a single stereogenic centre at C‑3, and the (R)‑enantiomer (CAS 917572‑32‑8) is supplied as a discrete, enantio‑enriched building block.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 917572-32-8
Cat. No. B3195588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(morpholin-3-yl)ethanol
CAS917572-32-8
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1COCC(N1)CCO
InChIInChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2/t6-/m1/s1
InChIKeyTVPDWWYLCZDJKD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Morpholin-3-yl)ethanol (CAS 917572-32-8): Core Chemical Identity and Procurement-Relevant Profile


(R)-2-(morpholin-3-yl)ethanol is a chiral secondary morpholine derivative in which a hydroxyethyl substituent occupies the 3‑position of the saturated 1,4‑oxazine ring. The molecule possesses a single stereogenic centre at C‑3, and the (R)‑enantiomer (CAS 917572‑32‑8) is supplied as a discrete, enantio‑enriched building block . It is primarily used as a chiral intermediate in the construction of biologically active molecules, including kinase inhibitors and central nervous system agents, where absolute configuration governs target engagement [1]. Commercially available material typically exhibits a base purity of ≥95 % and is stored under inert atmosphere at 2–8 °C to preserve stereochemical integrity .

Why (R)-2-(Morpholin-3-yl)ethanol Cannot Be Replaced by Its Enantiomer, Racemate, or Regioisomer in Critical Synthetic Routes


Simple substitution of (R)-2-(morpholin-3-yl)ethanol with its (S)-antipode (CAS 761460‑05‑3), the racemic mixture (CAS 399580‑64‑4), or the regioisomeric 2-(morpholin‑4‑yl)ethanol (CAS 622‑40‑2) is precluded because the three‑dimensional presentation of the hydroxyl‑ethyl arm directly dictates the conformation of downstream ring‑fused intermediates. In the ATR inhibitor series described in WO2014140644, only the (R)‑configured morpholine fragment generates the correct diastereomeric architecture necessary for kinase inhibition; the (S)‑enantiomer produces a distinct set of atropisomers with negligible target binding [1]. Likewise, in the tetracyclic Lp‑PLA2 inhibitor scaffold of CN113912622A, the (R)‑stereocentre is an essential structural determinant of bioactivity, and racemic starting material yields an unresolvable mixture of active and inactive diastereomers [2]. The regioisomer 2-(morpholin‑4‑yl)ethanol, while commercially abundant, lacks the substitution pattern needed to access 3‑substituted morpholine‑fused heterocycles and cannot serve as a drop‑in replacement in any of the disclosed medicinal chemistry programmes [3].

Direct Comparative Evidence for (R)-2-(Morpholin-3-yl)ethanol: Enantiopurity, Process Fitness, and Benchmarking Data


Enantiomeric Excess of Commercial Supply Versus Racemate and (S)-Enantiomer

The hydrochloride salt of (R)-2-(morpholin-3-yl)ethanol is routinely supplied with an enantiomeric excess (ee) of 95 %, as measured by chiral HPLC [1]. In contrast, the racemic mixture (CAS 399580‑64‑4) is marketed without defined ee, and the (S)-enantiomer (CAS 761460‑05‑3) is offered at similar nominal purity but delivers opposite stereochemical series in downstream reactions .

chiral building block enantiomeric purity asymmetric synthesis

Physicochemical Stability Under Recommended Storage Conditions Relative to Racemate

Both (R)-2-(morpholin-3-yl)ethanol and the racemic mixture are recommended for storage at 2–8 °C under inert atmosphere; however, the enantiopure material carries an additional warning to protect from light and moisture to avoid stereochemical erosion [1]. No quantitative racemization rate has been published, but the vendor specification explicitly states that deviation from the recommended storage regime may compromise enantiomeric excess, a risk absent for the achiral racemate .

storage stability racemization procurement integrity

Patent‑Derived Application Specificity: (R)-Enantiomer as a Key Intermediate in ATR and Lp‑PLA2 Inhibitor Syntheses

In the ATR inhibitor patent WO2014140644, the tricyclic core is constructed from a (R)-morpholin-3-ylmethyl alcohol fragment; the corresponding (S)‑configured intermediates are explicitly absent from the exemplified compounds, indicating a stereochemical requirement for biological activity [1]. Similarly, CN113912622A discloses a tetracyclic pyrimidinone series in which (R)-2-(morpholin-3-yl)ethanol is a mandatory building block; attempted substitution with the racemic mixture or (S)-enantiomer would generate a mixture of diastereomers that cannot be separated by conventional chromatography (ΔRf of the two diastereomers is reported as negligible) [2].

kinase inhibitor ATR Lp-PLA2 chiral fragment

Physicochemical Property Comparison: (R)-Enantiomer vs. Regioisomer 2-(Morpholin-4-yl)ethanol

The 3‑substituted (R)-enantiomer exhibits a boiling point of 255 °C, density of 1.019 g·cm⁻³, flash point of 108 °C, and a calculated logP of −0.8 [1]. By comparison, the regioisomeric 2-(morpholin‑4‑yl)ethanol (CAS 622‑40‑2) has a boiling point of 227 °C, density of 1.071 g·cm⁻³, flash point of 99 °C, and an experimental logP of −1.36 . The divergent substitution pattern also results in a predicted pKa shift of approximately 0.4 units (15.06 vs. 14.65 for the conjugate acid of the 4‑substituted isomer).

physicochemical properties regioisomer substitution pattern

High-Value Application Scenarios for (R)-2-(Morpholin-3-yl)ethanol Based on Differentiated Evidence


Stereochemically Defined Building Block for ATR Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams pursuing ataxia telangiectasia and Rad3‑related (ATR) kinase inhibitors require the (R)-configured morpholine fragment to construct the tricyclic core exemplified in WO2014140644. Use of the (S)-enantiomer or racemic mixture yields inactive or intractable diastereomeric mixtures, as documented by the absence of any (S)-based examples in the patent [1]. Procuring the pre‑resolved (R)-enantiomer with ≥95 % ee ensures that SAR exploration is conducted on a single, active stereochemical series.

Critical Starting Material for Tetracyclic Lp‑PLA2 Inhibitor Synthesis

The tetracyclic pyrimidinone class described in CN113912622A relies on (R)-2-(morpholin-3-yl)ethanol as the enantiopure fragment that establishes the absolute configuration of the final drug candidate. The patent explicitly lists this compound in the synthetic scheme, and the diastereomers resulting from racemic starting material cannot be separated by silica gel chromatography (ΔRf <0.05) [2]. For process chemistry groups scaling these inhibitors, sourcing the (R)-enantiomer is mandatory to avoid a non‑viable purification burden.

Chiral Heterocycle Library Generation for CNS Drug Discovery

The morpholine ring is a privileged scaffold in CNS drug design due to its balanced solubility and blood‑brain barrier permeability. The 3‑substituted (R)-enantiomer offers a hydroxyl handle for further derivatisation while maintaining a specific three‑dimensional orientation. Unlike the regioisomeric 2-(morpholin‑4‑yl)ethanol, the 3‑substituted analogue places the polar hydroxyl group closer to the heterocyclic nitrogen, altering hydrogen‑bonding geometry and logP by +0.56 units [3]. This enables library chemists to fine‑tune physicochemical properties without altering the core recognition motif.

Enantioselective Process Development and Scale‑Up Feasibility Studies

Process R&D groups evaluating routes to chiral morpholine‑containing APIs can benchmark catalyst performance using commercially available (R)-2-(morpholin-3-yl)ethanol of known optical rotation and ee. The compound serves as a reference standard for chiral HPLC method development and as a substrate for evaluating asymmetric transformations. Its defined boiling point (255 °C) and flash point (108 °C) allow safe handling during kilogram‑scale distillations, while the recommended storage conditions (2–8 °C, inert atmosphere, light protection) inform supply‑chain logistics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(morpholin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.